molecular formula C19H20N6O3 B2497458 N-(6-morpholinopyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1396869-58-1

N-(6-morpholinopyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2497458
CAS No.: 1396869-58-1
M. Wt: 380.408
InChI Key: BZEDPEWIJOYRNS-UHFFFAOYSA-N
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Description

N-(6-morpholinopyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholinopyrimidine moiety linked to a quinazolinone structure via a propanamide chain, which contributes to its distinctive chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-morpholinopyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Morpholinopyrimidine Moiety: This step involves the reaction of morpholine with a pyrimidine derivative under controlled conditions to form the morpholinopyrimidine structure.

    Synthesis of the Quinazolinone Core: The quinazolinone core is synthesized through the cyclization of appropriate precursors, often involving the use of amines and carboxylic acids.

    Linking the Two Moieties: The final step involves coupling the morpholinopyrimidine and quinazolinone structures via a propanamide linker. This is typically achieved through amide bond formation using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes:

    Scaling Up Reactions: Adjusting reaction conditions to accommodate larger volumes.

    Purification Techniques: Utilizing methods such as crystallization, chromatography, and recrystallization to obtain high-purity product.

    Process Optimization: Refining reaction parameters (temperature, pressure, solvent choice) to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(6-morpholinopyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield hydroxylated or ketone derivatives.

    Reduction: Can produce amine or alcohol derivatives.

    Substitution: Results in compounds with different functional groups replacing the original ones.

Scientific Research Applications

N-(6-morpholinopyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(6-morpholinopyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA Interaction: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(6-morpholinopyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)butanamide: Similar structure with a butanamide linker.

    N-(6-morpholinopyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)ethanamide: Features an ethanamide linker instead of propanamide.

Uniqueness

N-(6-morpholinopyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is unique due to its specific combination of the morpholinopyrimidine and quinazolinone moieties linked by a propanamide chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(6-morpholin-4-ylpyrimidin-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c26-18(5-6-25-13-22-15-4-2-1-3-14(15)19(25)27)23-16-11-17(21-12-20-16)24-7-9-28-10-8-24/h1-4,11-13H,5-10H2,(H,20,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEDPEWIJOYRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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